molecular formula C8H7ClN2O B1454430 4-Chloro-2-(hydroxymethyl)benzimidazole CAS No. 1263060-13-4

4-Chloro-2-(hydroxymethyl)benzimidazole

Cat. No. B1454430
CAS RN: 1263060-13-4
M. Wt: 182.61 g/mol
InChI Key: WBKBWIRLLDGNTK-UHFFFAOYSA-N
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Description

“4-Chloro-2-(hydroxymethyl)benzimidazole” is an important intermediate compound in organic synthesis with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, a heterocyclic compound containing nitrogen in a bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(hydroxymethyl)benzimidazole” consists of a benzimidazole core with a chlorine atom at the 4th position and a hydroxymethyl group at the 2nd position . Theoretical investigations on similar compounds suggest that the substituent’s tendency and position on the benzimidazole ring significantly contribute to its biological activity .

Scientific Research Applications

4-Chloro-2-(hydroxymethyl)benzimidazole: Potential Scientific Research Applications

While direct information on the specific applications of “4-Chloro-2-(hydroxymethyl)benzimidazole” is not readily available, we can explore the broader context of benzimidazole derivatives to understand potential applications. Benzimidazoles are a class of compounds with a wide range of applications in scientific research due to their diverse biological activities.

Future Directions

Benzimidazole derivatives, including “4-Chloro-2-(hydroxymethyl)benzimidazole”, have shown promising therapeutic potential . Future research could focus on further exploring the biological activities of this compound and its potential applications in medicine. Additionally, the development of new synthesis methods and the investigation of its mechanism of action could also be areas of future research .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to exhibit a wide range of pharmacological activities . They have been found to be active against various cancer cell lines , suggesting that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

For instance, they can form hydrogen bonds and aromatic interactions with the active sites of their target proteins . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Benzimidazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines . This suggests that these compounds could induce cell cycle arrest or apoptosis, thereby inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

(4-chloro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKBWIRLLDGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(hydroxymethyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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